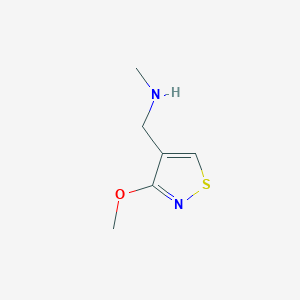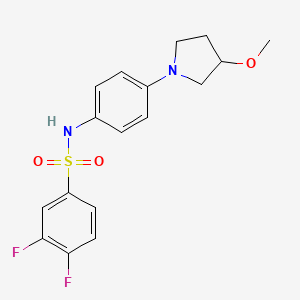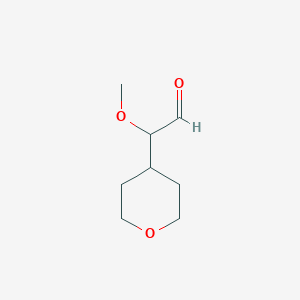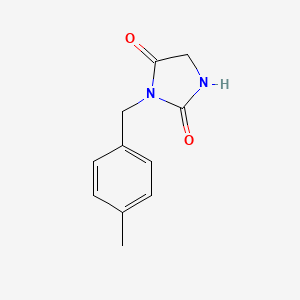 (3-Méthoxy-1,2-thiazol-4-yl)méthylamine CAS No. 2126177-45-3"
>
(3-Méthoxy-1,2-thiazol-4-yl)méthylamine CAS No. 2126177-45-3"
>
(3-Méthoxy-1,2-thiazol-4-yl)méthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methoxy-1,2-thiazol-4-yl)methylamine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug discovery and organic synthesis. It has a molecular weight of 158.22 .
Molecular Structure Analysis
The molecular structure of “(3-Methoxy-1,2-thiazol-4-yl)methylamine” includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Methoxy-1,2-thiazol-4-yl)methylamine” are not available, thiazole rings are known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis
“(3-Methoxy-1,2-thiazol-4-yl)methylamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Activités pharmaceutiques et biologiques
Les thiazoles, le groupe d'hétérocycles azoles auquel appartient notre composé, présentent des activités pharmaceutiques et biologiques qui comprennent des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices . Ils constituent une caractéristique structurale importante dans diverses substances naturelles, telles que la vitamine B et la pénicilline .
Propriétés antioxydantes
Certains composés à base de thiazole ont été synthétisés et criblés pour leurs propriétés antioxydantes in vitro. Les valeurs de CI50 ont révélé que certains des composés synthétisés présentaient une activité antioxydante puissante .
Applications agrochimiques
Les thiazoles et leurs dérivés ont de larges applications dans différents domaines, tels que les produits agrochimiques . Ils peuvent être utilisés dans le développement de nouveaux pesticides et herbicides.
Sensibilisateurs industriels et photographiques
Les thiazoles sont utilisés dans des applications industrielles et comme sensibilisateurs photographiques . Ils jouent un rôle crucial dans le développement de matériaux photosensibles.
Conception et découverte de médicaments
Les thiazoles occupent une place de choix dans la chimie médicinale actuelle en raison de leur large éventail d'applications dans le domaine de la conception et de la découverte de médicaments . Ils apparaissent dans des antibiotiques comme la bacitracine, la pénicilline et divers médicaments synthétiques .
Catalyseurs, colorants et pigments
Les thiazoles sont utilisés dans le domaine des photosensibilisateurs, de la vulcanisation du caoutchouc, des cristaux liquides, des capteurs, des écrans solaires, des catalyseurs, des colorants, des pigments et des chromophores . Cela les rend polyvalents dans diverses applications industrielles.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine may interact with various biological targets.
Mode of Action
Molecules containing a thiazole ring, such as this compound, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially influence various biochemical pathways and their downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of (3-Methoxy-1,2-thiazol-4-yl)methylamine.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that (3-Methoxy-1,2-thiazol-4-yl)methylamine could potentially have similar effects.
Action Environment
The physical properties of thiazole derivatives, such as their solubility in various solvents , could potentially be influenced by environmental conditions.
Analyse Biochimique
Biochemical Properties
The biochemical properties of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not fully understood due to the limited available research. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of (3-Methoxy-1,2-thiazol-4-yl)methylamine are not well-documented. Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
The molecular mechanism of (3-Methoxy-1,2-thiazol-4-yl)methylamine is not well-understood. Thiazole derivatives have been found to have various therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects
Metabolic Pathways
The metabolic pathways that (3-Methoxy-1,2-thiazol-4-yl)methylamine is involved in are not well-understood. Thiazole ring, which this compound is a part of, is known to be highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .
Propriétés
IUPAC Name |
1-(3-methoxy-1,2-thiazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-7-3-5-4-10-8-6(5)9-2/h4,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCXCOZINNIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSN=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)



![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)
![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)

![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
